molecular formula C6H11NO2 B056917 Diethoxyacetonitrile CAS No. 6136-93-2

Diethoxyacetonitrile

Cat. No.: B056917
CAS No.: 6136-93-2
M. Wt: 129.16 g/mol
InChI Key: UDELMRIGXNCYLU-UHFFFAOYSA-N
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Description

Diethoxyacetonitrile (CAS: 6136-93-2), a 2,2-dialkoxyalkanenitrile derivative, is characterized by its molecular formula C₆H₁₁NO₂ and density of 1.034 g/mL at 25°C . It is synthesized via the reaction of hydrocyanic acid with ortho esters in the presence of an acidic catalyst . Key applications include:

  • Anionic cycloaddition with methyl isocyanoacetate to form methyl 5-diethoxymethylimidazole-4-carboxylate .
  • Houben-Hoesch reaction with 1,2,4-trimethoxybenzene to yield tris(2,4,5-trimethoxyphenyl)methane .
  • Use in directed aromatic functionalization for synthesizing isoquinolones in natural product synthesis .

Its physical properties include a boiling point of 134°C at 10 mm Hg and a flash point of 120.2°F (49°C), classifying it as a flammable liquid (Storage Class 3) with acute toxicity .

Chemical Reactions Analysis

Types of Reactions

Diethoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethoxyacetonitrile serves as a crucial intermediate in the synthesis of various organic compounds, particularly imidazole derivatives. One notable application is in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate , which is synthesized via anionic cycloaddition with methyl isocyanoacetate. This compound has potential applications in pharmaceuticals due to its biological activity.

Material Science

In material science, this compound is used as a building block for creating novel polymers and materials. Its unique chemical structure allows for modifications that enhance the properties of resulting materials, making it valuable in developing advanced coatings and composites.

Catalysis

This compound has been explored as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes. Its ability to stabilize metal centers can lead to improved catalytic efficiency and selectivity in various reactions.

Case Study 1: Synthesis of Imidazole Derivatives

A study published in Tetrahedron Letters demonstrated the effective synthesis of imidazole derivatives using this compound as a precursor. The research highlighted the compound's role in facilitating reactions that yield biologically active compounds, showcasing its importance in medicinal chemistry.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in developing new polymeric materials with enhanced thermal stability and mechanical properties. The study found that incorporating this compound into polymer matrices significantly improved their performance under various conditions.

Mechanism of Action

The mechanism of action of diethoxyacetonitrile in chemical synthesis involves its ability to undergo various reactions, such as condensation and nucleophilic substitution . The specific molecular targets and pathways depend on the reaction being carried out and the compounds involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethoxyacetonitrile (CAS: 5861-24-5)

Structural Differences : Replaces ethoxy groups with methoxy (-OCH₃), reducing steric bulk and altering electronic effects.

  • Molecular Formula: C₄H₇NO₂ (vs. C₆H₁₁NO₂ for diethoxy).
  • Density : Likely lower due to reduced molecular weight (exact data unavailable).
  • Applications : Used in analogous reactions (e.g., imidazole synthesis), but efficiency differences arise from solubility and steric factors .

3,3-Dimethoxypropanenitrile (CAS: 57597-62-3)

Structural Differences : Features a three-carbon backbone with dimethoxy groups at the 3-position.

  • Molecular Formula: C₅H₉NO₂.
  • Reactivity : The β-position nitrile and longer carbon chain may favor different cycloaddition pathways compared to diethoxyacetonitrile’s α-nitrile.
  • Applications : Primarily used in the synthesis of heterocycles, but lacks documented use in Houben-Hoesch reactions .

p-Nitrobenzonitrile

Functional Differences : Aromatic nitrile with a nitro group para to the nitrile.

  • Reactivity: Higher electrophilicity due to electron-withdrawing nitro group. Reacts with ethanol/methanol to form imidates at equilibrium (~78% conversion), similar to this compound’s behavior in alcohol solutions .
  • Kinetics : Reaction rates are less dependent on alkoxy groups, focusing instead on aromatic substitution patterns .

Reaction Kinetics and Catalytic Behavior

This compound exhibits pseudo-unimolecular kinetics in methanol with sodium methoxide as a catalyst. Key findings include:

  • Equilibration Time: 50–80 minutes in methanol, faster than some analogs due to ethoxy group stabilization of intermediates .
  • Rate Dependence : Linear correlation between reaction rate and catalyst concentration (e.g., bimolecular rate constant k’ derived from sodium methoxide concentration) .
  • Solvent Effects: Reactions in ethanol achieve similar equilibrium conversions as methanol, highlighting versatility in solvent choice .

Comparison :

Compound Catalyst Dependence Equilibration Time Key Application
This compound High 50–80 min Isoquinolone synthesis
p-Nitrobenzonitrile Moderate ~60 min Imidate formation
2,2-Dimethoxyacetonitrile Likely high Not reported Heterocycle synthesis

Biological Activity

Diethoxyacetonitrile (DEAN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an organic compound with the molecular formula C8_{8}H15_{15}NO2_{2}. Its structure includes two ethoxy groups and a nitrile functional group, which contribute to its reactivity and biological properties. The compound is typically synthesized through methods involving the reaction of diethyl malonate with acetonitrile.

Biological Activity Overview

This compound has been studied for various biological activities, including its effects on cellular pathways, cytotoxicity against cancer cell lines, and potential as a pharmacological agent. Below are key findings from recent studies:

1. Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • A498 (renal cancer)
    • SJSA-1 (osteosarcoma)

The growth inhibition (GI50_{50}) values for this compound were reported as follows:

Cell LineGI50_{50} (μM)
MDA-MB-23126.6 ± 1.4
A49822.3 ± 1.5
SJSA-125.0 ± 0.8

These values indicate that this compound has a moderate level of potency against these tumor cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets, including kinases involved in cancer progression. A study indicated that DEAN could inhibit specific kinases, thus affecting downstream signaling pathways critical for cell proliferation and survival.

  • Kinase Inhibition : DEAN was shown to inhibit ERK5 kinase activity, which plays a role in cellular proliferation and survival mechanisms .

3. Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies have indicated favorable pharmacokinetic properties, including:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd_{d})0.6 L/kg
Half-life (t1/2_{1/2})80 min
Bioavailability (F)42%

These parameters suggest that this compound may possess good oral bioavailability and appropriate distribution characteristics for therapeutic use .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized this compound derivatives and evaluated their anticancer activities against various cell lines. The study highlighted the structural modifications that enhanced cytotoxicity, emphasizing the importance of functional group positioning in optimizing biological activity.

Case Study 2: Inhibition of Kinase Activity

Another study focused on the inhibitory effects of this compound on specific kinases linked to cancer signaling pathways. The results demonstrated that DEAN could effectively inhibit ERK5 kinase activity at concentrations as low as 300 nM, leading to significant reductions in cell viability in treated cancer cell lines .

Q & A

Basic Research Questions

Q. What are common synthetic applications of diethoxyacetonitrile in organic chemistry?

this compound is widely used as a precursor in the Houben-Hoesch reaction to synthesize tris(2,4,5-trimethoxyphenyl)methane via condensation with trimethoxybenzene derivatives . It also participates in anionic cycloaddition reactions, such as with methyl isocyanoacetate, to form heterocyclic compounds like methyl 5-diethoxymethylimidazole-4-carboxylate . Standard protocols involve acidic catalysts (e.g., HCl) or organometallic reagents under anhydrous conditions.

Q. What experimental conditions are optimal for imidate formation using this compound?

Imidate synthesis typically employs this compound (1.04 M) in alcohols (e.g., methanol, ethanol) with sodium alkoxide catalysts (0.10 M) at 25°C. Equilibrium is achieved within 50–80 minutes. For reproducible results, maintain anhydrous conditions, as even 1% water in methanol reduces equilibrium conversion by ~5% .

Q. How is this compound utilized in cycloaddition reactions?

this compound reacts with methyl isocyanoacetate in anionic cycloadditions to form imidazole derivatives. Key steps include deprotonation of the isocyanoacetate, followed by nucleophilic attack on the nitrile carbon. Reaction yields depend on solvent polarity and temperature, with THF or DMF commonly used at 0–5°C .

Advanced Research Questions

Q. How can kinetic studies elucidate the mechanism of this compound reactions?

Pseudounimolecular rate constants (kk) for imidate formation are derived using the equation k=ln(xe/(xex))/tk = -\ln(x_e / (x_e - x))/t, where xex_e is the equilibrium imidate concentration. Bimolecular rate constants (kk') correlate linearly with catalyst concentration (k=k/[CH3O]k' = k/[CH_3O^-]), confirming a methoxide-dependent mechanism. Periodic aliquot analysis via HPLC or NMR is critical for tracking reaction progress .

Q. What factors explain discrepancies in yields of ynone products from this compound and organometallic reagents?

Reactions with phenylethynylmagnesium bromide vs. 1-hexynyllithium yield ynones 145a (60%) and 145b (55%), respectively. Steric hindrance and electronic effects influence reactivity: bulkier organolithium reagents exhibit slower kinetics, while Grignard reagents may undergo side reactions (e.g., proton abstraction). Optimization requires adjusting stoichiometry and reaction time .

Q. How do solvent and catalyst selection impact equilibrium in imidate formation?

Methanol achieves higher equilibrium conversion (78%) than ethanol (72%) due to its lower dielectric constant, which stabilizes the transition state. Sodium methoxide (0.0104 M) outperforms other alkoxides, as stronger bases accelerate nucleophilic attack on the nitrile. Water content >1% disrupts equilibrium by hydrolyzing the imidate product .

Q. What strategies improve multi-step syntheses involving this compound?

In thiopeptide core synthesis, this compound serves as a precursor to 2-formylthiazoles. However, traditional routes require 8+ steps with poor atom economy. Recent advances use one-pot protocols with tandem cyclization and oxidation, reducing steps to 3–4 and improving yields by 20–30% .

Q. How to analyze the role of this compound in complex reaction networks?

Computational tools (e.g., DFT calculations) model transition states in Houben-Hoesch reactions, identifying charge distribution at the nitrile carbon as critical for electrophilicity. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can resolve competing mechanistic pathways .

Q. What methods mitigate hygroscopic interference in this compound-based reactions?

Pre-drying solvents (e.g., molecular sieves in methanol) and inert atmospheres (N₂/Ar) minimize water-induced side reactions. Real-time moisture monitoring via Karl Fischer titration ensures <0.1% water content, crucial for reproducible equilibrium studies .

Q. How to address low yields in ynone synthesis via alkynylation of this compound?

Moderate yields (55–60%) arise from competing nitrile hydrolysis or over-addition of organometallic reagents. Quenching reactions at partial conversion (e.g., 70% substrate consumption) and using bulky ligands (e.g., (-)-sparteine) to stabilize intermediates can improve selectivity. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc) enhances product isolation .

Q. Methodological Notes

  • Data Analysis : For kinetic studies, linearize time-concentration data using plots of t/xet/x_e vs. ln(xe/(xex))\ln(x_e/(x_e - x)) to validate pseudounimolecular assumptions .
  • Contradiction Resolution : Conflicting solvent effects (e.g., methanol vs. ethanol) are resolved by comparing dielectric constants and hydrogen-bonding capabilities, which influence transition-state stabilization .
  • Advanced Characterization : Use 13C^{13}\text{C}-NMR to track nitrile-to-imidate conversion and HRMS/IR to confirm ynone product identity .

Properties

IUPAC Name

2,2-diethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELMRIGXNCYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064121
Record name Acetonitrile, diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-93-2
Record name Diethoxyacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2-diethoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2,2-diethoxy-
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Record name Acetonitrile, diethoxy-
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Record name Diethoxyacetonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethoxyacetonitrile
Diethoxyacetonitrile
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